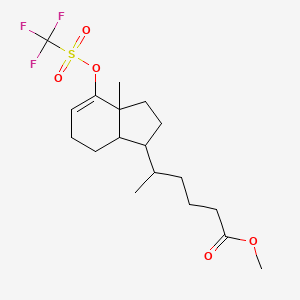
2,3,3a,6,7,7a-Hexahydro-5',7a-dimethyl-4-hydroxy-indene-(1R)-1'-pentanoic Acid Methyl Ester 4-O-Trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3a,6,7,7a-Hexahidro-5’,7a-dimetil-4-hidroxi-indeno-(1R)-1’-pentanoico Ácido Metil Éster 4-O-Trifluorometanosulfonato es un compuesto orgánico complejo con una estructura única. Se caracteriza por su núcleo hexahidroindeno, que está sustituido con varios grupos funcionales, incluyendo un grupo hidroxilo, un éster metílico de ácido pentanoico y un grupo trifluorometanosulfonato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,3,3a,6,7,7a-Hexahidro-5’,7a-dimetil-4-hidroxi-indeno-(1R)-1’-pentanoico Ácido Metil Éster 4-O-Trifluorometanosulfonato típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave en la síntesis pueden incluir:
Formación del Núcleo Hexahidroindeno: Esto se puede lograr a través de una reacción de Diels-Alder entre un dieno y un dienófilo.
Introducción del Grupo Hidroxilo: Este paso puede involucrar la hidroxilación selectiva del núcleo hexahidroindeno.
Esterificación: La porción de ácido pentanoico se puede introducir a través de reacciones de esterificación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética para mejorar el rendimiento y la escalabilidad. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y optimización de procesos para garantizar una alta pureza y eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,3,3a,6,7,7a-Hexahidro-5’,7a-dimetil-4-hidroxi-indeno-(1R)-1’-pentanoico Ácido Metil Éster 4-O-Trifluorometanosulfonato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo éster se puede reducir para formar un alcohol.
Sustitución: El grupo trifluorometanosulfonato se puede sustituir con otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen PCC (Clorocromato de piridinio) y KMnO4 (Permanganato de potasio).
Reducción: Se utilizan comúnmente agentes reductores como LiAlH4 (Hidruro de aluminio y litio) y NaBH4 (Borohidruro de sodio).
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden usar para reacciones de sustitución.
Productos Principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2,3,3a,6,7,7a-Hexahidro-5’,7a-dimetil-4-hidroxi-indeno-(1R)-1’-pentanoico Ácido Metil Éster 4-O-Trifluorometanosulfonato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como reactivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 2,3,3a,6,7,7a-Hexahidro-5’,7a-dimetil-4-hidroxi-indeno-(1R)-1’-pentanoico Ácido Metil Éster 4-O-Trifluorometanosulfonato involucra su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras biomoléculas. Los efectos del compuesto se median a través de vías que involucran la modulación de estos objetivos, lo que lleva a cambios en los procesos y funciones celulares.
Comparación Con Compuestos Similares
Compuestos Similares
2,3,3a,6,7,7a-Hexahidro-5’,7a-dimetil-4-hidroxi-indeno-(1R)-1’-pentanoico Ácido Metil Éster: Carece del grupo trifluorometanosulfonato.
2,3,3a,6,7,7a-Hexahidro-5’,7a-dimetil-4-hidroxi-indeno-(1R)-1’-pentanoico Ácido: Carece tanto del grupo metil éster como del grupo trifluorometanosulfonato.
Unicidad
La presencia del grupo trifluorometanosulfonato en 2,3,3a,6,7,7a-Hexahidro-5’,7a-dimetil-4-hidroxi-indeno-(1R)-1’-pentanoico Ácido Metil Éster 4-O-Trifluorometanosulfonato imparte propiedades químicas únicas, como una mayor reactividad y potencial para reacciones de sustitución selectivas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación científica e industria.
Propiedades
Fórmula molecular |
C18H27F3O5S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
methyl 5-[3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate |
InChI |
InChI=1S/C18H27F3O5S/c1-12(6-4-9-16(22)25-3)13-10-11-17(2)14(13)7-5-8-15(17)26-27(23,24)18(19,20)21/h8,12-14H,4-7,9-11H2,1-3H3 |
Clave InChI |
MDZIAFLQFXRYAI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(=O)OC)C1CCC2(C1CCC=C2OS(=O)(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















